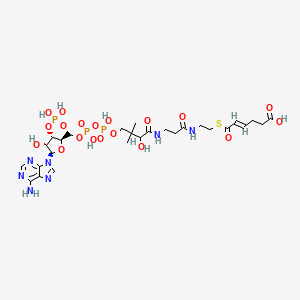

5-Carboxy-2-pentenoyl-CoA

描述

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

属性

分子式 |

C27H42N7O19P3S |

|---|---|

分子量 |

893.6 g/mol |

IUPAC 名称 |

(E)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-4-enoic acid |

InChI |

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4+/t15-,20-,21-,22?,26-/m1/s1 |

InChI 键 |

ZFXICKRXPZTFPB-UWIQVNQSSA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/CCC(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCC(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

5-Carboxy-2-pentenoyl-CoA: A Technical Guide to its Discovery, Function, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a pivotal intermediate in engineered and naturally occurring metabolic pathways, most notably in the biosynthesis of the industrially significant chemical, adipic acid. Its role as a substrate for the rate-limiting enzyme, this compound reductase, places it at a critical juncture for metabolic engineering efforts. This technical guide provides a comprehensive overview of the discovery, function, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers in biotechnology and drug development.

Discovery and Overview

Its most significant recognition has come from its role as a key intermediate in the "reverse adipate (B1204190) degradation pathway" (RADP), a synthetic route engineered in microorganisms like Escherichia coli for the bio-based production of adipic acid. This pathway is a reversal of the natural adipic acid degradation pathway found in some bacteria, such as Thermobifida fusca.

Metabolic Function

This compound is a crucial metabolite in several metabolic contexts:

Adipic Acid Biosynthesis (Reverse Adipate Degradation Pathway)

In the engineered RADP, this compound is the product of the dehydration of 3-hydroxyadipyl-CoA, catalyzed by 3-hydroxyadipyl-CoA dehydrogenase. It then serves as the substrate for the key enzyme, this compound reductase (Tfu_1647 from T. fusca), which reduces it to adipyl-CoA. This step has been identified as a rate-limiting step in the overall pathway for adipic acid production.[1][2][3]

Caprolactam Degradation

In some bacteria, such as Pseudomonas jessenii, this compound is an intermediate in the degradation pathway of caprolactam, a precursor for the production of Nylon 6.[4] The pathway involves the conversion of caprolactam to adipate, which is then activated to adipyl-CoA and subsequently enters a β-oxidation-like pathway where this compound is likely formed.

Phenylalanine Metabolism

Databases indicate the involvement of this compound in phenylalanine metabolism in some microorganisms.[4] This likely occurs through pathways that degrade aromatic compounds to intermediates of central metabolism. Phenylalanine can be catabolized to adipate, which then enters a dicarboxylic acid degradation pathway involving this compound.

Quantitative Data

Quantitative data for this compound itself, such as intracellular concentrations, is scarce in the literature. However, kinetic parameters for the enzyme that utilizes it, this compound reductase (Tfu_1647), have been reported, particularly in the context of improving adipic acid production.

| Enzyme Mutant | Km (μM) | Vmax (μM/min) | Adipic Acid Titer (g/L) | Reference |

| Wild-type (Tfu_1647) | - | - | 0.3 | [1] |

| E334D | Significantly Reduced | Higher than control | 0.23 | [5] |

| E334F | Significantly Reduced | Higher than control | - | [5] |

| E334R | Significantly Reduced | Higher than control | - | [5] |

Note: Specific Km and Vmax values for the wild-type enzyme were not explicitly stated in the provided search results, but the mutants showed improved kinetics.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a hypothetical adaptation based on the known enzymatic steps in the reverse adipate degradation pathway.

Objective: To synthesize this compound from 3-hydroxyadipyl-CoA.

Materials:

-

Purified 3-hydroxyadipyl-CoA dehydrogenase

-

3-hydroxyadipyl-CoA (substrate)

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and 3-hydroxyadipyl-CoA.

-

Initiate the reaction by adding a purified preparation of 3-hydroxyadipyl-CoA dehydrogenase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C).

-

Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, corresponding to the production of NADH.

-

When the reaction reaches completion (no further change in absorbance), quench the reaction by adding a cold quenching solution.

-

The resulting mixture will contain this compound, which can then be purified.

Purification of this compound

This protocol is a general method for the purification of dicarboxylic acyl-CoAs using High-Performance Liquid Chromatography (HPLC).

Objective: To purify this compound from a reaction mixture or cell extract.

Materials:

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)

-

Mobile Phase B: Acetonitrile (B52724)

-

HPLC system with a UV detector

Protocol:

-

Acidify the sample containing this compound to a pH below its pKa to ensure it is in its protonated form.

-

Centrifuge the sample to remove any precipitated proteins.

-

Inject the supernatant onto the C18 HPLC column.

-

Elute the column with a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A. A typical gradient might be from 5% to 60% acetonitrile over 30 minutes.

-

Monitor the eluent at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.

-

Collect the fraction corresponding to the peak of this compound.

-

The identity and purity of the collected fraction should be confirmed by LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for quantifying this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Objective: To accurately quantify the concentration of this compound in a biological sample.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase UPLC/HPLC column (e.g., C18)

-

Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate)

-

Mobile Phase B: Acetonitrile

-

Purified this compound standard

-

Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Protocol:

-

Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

-

LC Separation: Inject the extracted sample onto the C18 column and separate the analytes using a gradient of acetonitrile in ammonium acetate (B1210297) buffer.

-

MS/MS Detection:

-

Set the mass spectrometer to operate in positive ion mode.

-

Define the MRM transitions for this compound. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine-AMP moiety (507 Da). The precursor ion will be the [M+H]+ of this compound (m/z 894.2). The product ion would be [M+H-507]+.

-

Optimize the collision energy for this transition to maximize signal intensity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the purified this compound standard.

-

Spike the samples and standards with a known amount of the internal standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Enzyme Assay for this compound Reductase

This spectrophotometric assay measures the activity of this compound reductase by monitoring the consumption of NADPH.

Objective: To determine the enzymatic activity of this compound reductase.

Materials:

-

Purified this compound reductase

-

This compound (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and NADPH.

-

Add the purified this compound reductase to the cuvette and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Conclusion

This compound stands as a metabolite of significant interest, particularly in the burgeoning field of synthetic biology and metabolic engineering for the production of value-added chemicals. While its role in the reverse adipate degradation pathway is well-documented, further exploration of its function in other metabolic contexts, such as caprolactam and phenylalanine degradation, is warranted. The development of standardized and robust analytical methods for its synthesis, purification, and quantification will be crucial for advancing research in these areas. This technical guide provides a foundational resource to aid in these future endeavors.

References

- 1. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Elucidation of the 5-Carboxy-2-pentenoyl-CoA Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a key intermediate in both natural and engineered metabolic pathways. Its elucidation is critical for understanding the biodegradation of industrial byproducts and for the advancement of biocatalytic manufacturing of valuable chemicals. This technical guide provides an in-depth overview of the metabolic pathways involving this compound, with a focus on the catabolic degradation of caprolactam and the biosynthetic pathway for adipic acid. This document presents quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the field.

Introduction

This compound, also known as trans-2,3-didehydroadipoyl-CoA, is a dicarboxylic acyl-CoA intermediate. Its metabolic significance spans two key areas of research: the biodegradation of environmental pollutants and the bio-based production of industrial chemicals. In the realm of environmental science, it is an intermediate in the microbial degradation of caprolactam, a major byproduct of nylon-6 synthesis. In biotechnology, it is a critical component of the engineered reverse adipate (B1204190) degradation pathway (RADP) for the sustainable production of adipic acid, a precursor to nylon-6,6. A thorough understanding of the enzymes and pathways that produce and consume this intermediate is essential for optimizing these processes.

Metabolic Pathways Involving this compound

Catabolic Pathway: Caprolactam Degradation

Several microbial species, particularly from the Pseudomonas genus, are capable of utilizing caprolactam as a sole carbon and nitrogen source. The degradation pathway converges on the central metabolite adipate, which is subsequently catabolized via a modified β-oxidation pathway.

The initial steps of caprolactam degradation are as follows:

-

Caprolactam is hydrolyzed to 6-aminohexanoate by an ATP-dependent caprolactamase .[1][2]

-

6-Aminohexanoate is deaminated to 6-oxohexanoate by an ω-aminotransferase .[3][4]

-

6-Oxohexanoate is oxidized to adipate by an aldehyde dehydrogenase.

Adipate is then activated to adipyl-CoA , which enters a β-oxidation spiral. In this pathway, this compound is a key intermediate. The β-oxidation of adipyl-CoA proceeds through the following steps:

-

Adipyl-CoA is oxidized to This compound by an acyl-CoA dehydrogenase .

-

This compound is hydrated to 3-hydroxyadipyl-CoA by an enoyl-CoA hydratase .

-

3-Hydroxyadipyl-CoA is oxidized to 3-oxoadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase .

-

3-Oxoadipyl-CoA is cleaved by a thiolase into succinyl-CoA and acetyl-CoA , which can then enter central metabolism.

Biosynthetic Pathway: Reverse Adipate Degradation Pathway (RADP)

An engineered pathway for the production of adipic acid, termed the reverse adipate degradation pathway (RADP), has been constructed in organisms like E. coli. This pathway essentially reverses the β-oxidation of adipate. A key and often rate-limiting step in this pathway is the reduction of this compound.

The RADP for adipic acid biosynthesis proceeds as follows:

-

Succinyl-CoA and acetyl-CoA are condensed to form 3-oxoadipyl-CoA by a thiolase .

-

3-Oxoadipyl-CoA is reduced to 3-hydroxyadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase .

-

3-Hydroxyadipyl-CoA is dehydrated to This compound by an enoyl-CoA hydratase .

-

This compound is reduced to adipyl-CoA by This compound reductase (e.g., Tfu_1647 from Thermobifida fusca).

-

Adipyl-CoA is hydrolyzed to adipic acid by a thioesterase .

Quantitative Data

The enzyme this compound reductase (from Thermobifida fusca, gene Tfu_1647) is a critical control point in the RADP. Site-directed mutagenesis has been employed to improve its catalytic efficiency. While specific kinetic parameters (Km, Vmax, kcat) for the wild-type and mutant enzymes are not consistently reported across the literature, studies have shown that mutations at active site residues, such as E334D, E334F, and E334R, lead to significantly reduced Km values, indicating a higher affinity for the substrate.

| Enzyme Variant | Qualitative Change in K_m_ | Qualitative Change in Activity |

| Wild-Type Tfu_1647 | - | Baseline |

| E334D Mutant | Significantly Reduced | Much Higher |

| E334F Mutant | Significantly Reduced | Much Higher |

| E334R Mutant | Significantly Reduced | Much Higher |

Table 1: Summary of Qualitative Enzyme Kinetic Data for this compound Reductase Mutants.

Experimental Protocols

Spectrophotometric Assay for this compound Reductase

This protocol is adapted from assays for similar NADPH-dependent enoyl-CoA reductases.

Principle: The activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Reagents:

-

100 mM Potassium phosphate (B84403) buffer, pH 7.0

-

10 mM this compound solution (substrate)

-

10 mM NADPH solution

-

Purified this compound reductase enzyme solution

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

880 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

100 µL of 10 mM NADPH solution

-

-

Incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 20 µL of the purified enzyme solution and mix thoroughly.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε of NADPH at 340 nm = 6.22 mM⁻¹ cm⁻¹).

Site-Directed Mutagenesis of this compound Reductase (Tfu_1647)

This protocol provides a general workflow for introducing point mutations into the Tfu_1647 gene.

Principle: A plasmid containing the wild-type gene is amplified by PCR using primers that contain the desired mutation. The parental, methylated DNA is then digested with DpnI, and the newly synthesized, mutated plasmid is transformed into competent E. coli cells.

Materials:

-

Plasmid DNA containing the wild-type Tfu_1647 gene

-

Mutagenic primers (forward and reverse) containing the desired nucleotide change

-

High-fidelity DNA polymerase (e.g., Pfu)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle of the primer sequence.

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity polymerase, and dNTPs.

-

Perform PCR to amplify the entire plasmid.

-

-

DpnI Digestion:

-

Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

-

Selection and Sequencing:

-

Plate the transformed cells on selective LB agar plates.

-

Isolate plasmid DNA from individual colonies and verify the desired mutation by DNA sequencing.

-

Conclusion

The metabolic pathways involving this compound are of significant interest in both environmental microbiology and industrial biotechnology. The elucidation of the caprolactam degradation pathway provides insights into the natural cycling of xenobiotic compounds, while the engineering of the reverse adipate degradation pathway highlights the potential for sustainable chemical production. Further research, particularly in obtaining detailed quantitative kinetic data for the enzymes involved, will be crucial for the rational design and optimization of these pathways for practical applications. This guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 5-Carboxy-2-pentenoyl-CoA in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA, an intermediate synonymous with or isomeric to glutaconyl-CoA, occupies a critical juncture in the anaerobic metabolism of aromatic compounds in diverse microbial populations. As a key metabolite in the lower benzoyl-CoA degradation pathway, its formation and subsequent conversion are central to the complete mineralization of a wide array of aromatic substrates, which are prevalent environmental constituents. This technical guide provides an in-depth exploration of the metabolic significance, enzymatic transformations, and experimental considerations surrounding this compound, offering a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this vital metabolic hub.

Introduction

The anaerobic degradation of aromatic compounds is a crucial biogeochemical process, primarily carried out by microorganisms.[1][2] A central pathway in this process is the benzoyl-CoA pathway, which funnels a variety of aromatic molecules into a common set of intermediates for eventual entry into central metabolism.[1][2] Within this pathway, the conversion of glutaryl-CoA to crotonyl-CoA represents a key sequence of reactions. This compound, also known as glutaconyl-CoA, is a pivotal intermediate in this conversion, particularly in obligately anaerobic bacteria.[2] Understanding the enzymes that produce and consume this metabolite is essential for a comprehensive picture of anaerobic aromatic degradation and for potential biotechnological applications, including bioremediation and the synthesis of value-added chemicals.

Metabolic Context and Signaling Pathways

This compound is an intermediate in the "lower" or "modified β-oxidation" segment of the benzoyl-CoA pathway. This part of the pathway is responsible for the conversion of the seven-carbon dicarboxylic acid derivative, pimeloyl-CoA (or 3-hydroxypimelyl-CoA), ultimately to acetyl-CoA.[1] The direct precursor to the glutaryl-CoA/glutaconyl-CoA stage is pimeloyl-CoA, which undergoes β-oxidation to yield glutaryl-CoA and acetyl-CoA.

The subsequent metabolism of glutaryl-CoA to crotonyl-CoA can proceed via two distinct routes depending on the microorganism:

-

Decarboxylating Glutaryl-CoA Dehydrogenase (in facultative anaerobes): In organisms such as Thauera aromatica, a single enzyme, a decarboxylating glutaryl-CoA dehydrogenase, catalyzes both the dehydrogenation of glutaryl-CoA to an enzyme-bound glutaconyl-CoA intermediate and its subsequent decarboxylation to crotonyl-CoA.[2]

-

Non-decarboxylating Glutaryl-CoA Dehydrogenase and Glutaconyl-CoA Decarboxylase (in obligate anaerobes): In strictly anaerobic bacteria like Geobacter metallireducens and fermentative bacteria such as Acidaminococcus fermentans, this conversion is a two-step process. First, a non-decarboxylating glutaryl-CoA dehydrogenase oxidizes glutaryl-CoA to free glutaconyl-CoA (this compound). A second enzyme, glutaconyl-CoA decarboxylase, then catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA.[2][3] This two-step process can be coupled to energy conservation.[2]

The following diagrams illustrate these pathways.

Quantitative Data

Quantitative kinetic data for the enzymes directly involved in the metabolism of this compound (glutaconyl-CoA) and its immediate precursor are crucial for metabolic modeling and understanding pathway flux. The available data are summarized below.

Table 1: Kinetic Parameters of Glutaryl-CoA Dehydrogenases from Anaerobic Bacteria

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Notes | Reference |

| Glutaryl-CoA Dehydrogenase (GDHGeo) | Geobacter metallireducens | Glutaryl-CoA | 30 ± 2 | 3.2 ± 0.2 | Decarboxylating activity | [2] |

| Glutaryl-CoA Dehydrogenase (GDHDes) | Desulfococcus multivorans | Glutaryl-CoA | 52 ± 5 | 11 ± 1 | Non-decarboxylating activity | [2] |

Experimental Protocols

General Anaerobic Cultivation of Aromatic-Degrading Bacteria

Successful investigation of this compound metabolism necessitates the cultivation of strictly anaerobic microorganisms. The following provides a general framework for the cultivation of organisms like Geobacter metallireducens and Acidaminococcus fermentans.

Workflow for Anaerobic Cultivation:

Key Considerations:

-

Medium Composition: The medium must contain a suitable carbon and energy source (e.g., benzoate (B1203000) for inducing the pathway), electron acceptor (e.g., Fe(III) for Geobacter), a reducing agent (e.g., cysteine-HCl, sodium sulfide) to lower the redox potential, and a redox indicator (e.g., resazurin) to monitor anaerobic conditions. For Acidaminococcus fermentans, a glutamate-based medium like DSMZ medium 414 is recommended.

-

Gas Phase: The headspace of the culture vessels should be exchanged with an anoxic gas mixture, typically N2/CO2 (e.g., 80:20 v/v).

-

Aseptic and Anaerobic Technique: All manipulations, including media preparation, transfers, and sampling, must be performed under strictly anaerobic conditions, often within an anaerobic chamber or using the Hungate technique.

Purification of Glutaconyl-CoA Decarboxylase (from Acidaminococcus fermentans)

The following is a summarized protocol based on published methods for the purification of this membrane-bound, biotin-dependent enzyme.[3]

-

Cell Lysis: Harvested cells are resuspended in a suitable buffer and lysed, for example, by using a French press.

-

Membrane Fractionation: The cell lysate is ultracentrifuged to pellet the membrane fraction containing the enzyme.

-

Solubilization: The membrane pellet is resuspended and the enzyme is solubilized using a detergent such as Triton X-100.

-

Affinity Chromatography: The solubilized protein is subjected to affinity chromatography on a monomeric avidin-Sepharose column, which binds the biotin (B1667282) moiety of the enzyme.

-

Elution: The purified enzyme is eluted from the column using a solution containing free biotin.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Assay for Glutaconyl-CoA Decarboxylase Activity

The activity of glutaconyl-CoA decarboxylase can be measured spectrophotometrically by coupling the formation of crotonyl-CoA to the NADH-dependent reduction of crotonyl-CoA to butyryl-CoA by crotonyl-CoA reductase (or by the reverse reaction of butyryl-CoA dehydrogenase).

Assay Principle:

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

NADH

-

Butyryl-CoA dehydrogenase (as coupling enzyme)

-

Glutaconyl-CoA (substrate)

-

Enzyme preparation (cell-free extract or purified enzyme)

The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.

Analytical Methods for CoA Esters

The analysis of CoA esters, including this compound, is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

General Protocol for HPLC Analysis:

-

Extraction: Quench metabolic activity and extract CoA esters from microbial cells using a cold solvent mixture (e.g., acetonitrile/water or perchloric acid).

-

Separation: Separate the CoA esters by reverse-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile) is commonly used.

-

Detection: Detect the CoA esters by their UV absorbance at approximately 260 nm (due to the adenine (B156593) moiety of CoA). For enhanced specificity and sensitivity, detection by mass spectrometry (LC-MS/MS) is preferred.

Conclusion and Future Directions

This compound (glutaconyl-CoA) is a key intermediate in the anaerobic degradation of aromatic compounds, bridging the upper and lower portions of the benzoyl-CoA pathway. The differential enzymology for its metabolism in facultative and obligate anaerobes highlights the metabolic diversity within these microbial groups. While significant progress has been made in elucidating the broader pathway, further research is needed to obtain detailed kinetic parameters for all the enzymes involved, particularly glutaconyl-CoA decarboxylase. The development of robust methods for the synthesis of this compound and its isotopically labeled analogues will be invaluable for future studies on pathway flux and enzyme mechanisms. A deeper understanding of the regulation of this pathway holds promise for the development of novel bioremediation strategies and for the engineering of microbial cell factories for the production of bio-based chemicals. The enzymes of this pathway may also represent novel targets for the development of antimicrobial agents, particularly against pathogenic anaerobic bacteria.

References

Technical Guide: Chemical Properties and Metabolic Role of 5-Carboxy-2-pentenoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-2-pentenoyl-CoA is a crucial intermediate in engineered metabolic pathways, particularly in the biosynthesis of adipic acid, a valuable platform chemical. Understanding its chemical properties and the enzymatic reactions it participates in is essential for optimizing these biosynthetic routes. This document provides a technical overview of this compound, summarizing its known chemical data, its role in metabolic pathways, and general methodologies for its synthesis and analysis.

Chemical Properties

This compound, also known as trans-2,3-didehydroadipoyl-CoA, is a derivative of coenzyme A.[1] It is classified as a medium-chain 2-enoyl-CoA, which are compounds containing a coenzyme A structure linked to an enoyl chain of 5 to 12 carbons.[2] The molecule consists of a pantothenic acid (Vitamin B5) unit, a cysteamine (B1669678) group, and an adenosine (B11128) 3',5'-bisphosphate moiety, linked via a thioester bond to a 6-carbon dicarboxylic acid backbone with a double bond at the C2 position.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₂N₇O₁₉P₃S | PubChem[3] |

| Average Molecular Weight | 893.644 g/mol | PAMDB |

| Monoisotopic Molecular Weight | 893.146902423 Da | PAMDB |

| CAS Number | 138149-18-5 | PAMDB |

| InChI Key | ZFXICKRXPZTFPB-UWIQVNQSSA-N | PAMDB |

| Synonyms | Trans-2,3-Didehydroadipoyl-CoA, (E)-3,4-Dehydroadipoyl-CoA, 2,3-Didehydroadipyl-CoA | PAMDB, HMDB[4] |

Biological Role and Metabolic Pathways

This compound is a key intermediate in the reverse β-oxidation pathway engineered for the microbial production of adipic acid. This pathway is a promising green alternative to the conventional chemical synthesis of adipic acid, which is a major precursor for nylon production.

Adipic Acid Biosynthesis Pathway

In engineered organisms like Escherichia coli, a synthetic pathway ported from bacteria such as Thermobifida fusca is used to produce adipic acid. The process starts from central metabolites acetyl-CoA and succinyl-CoA. This compound is formed from 3-hydroxyadipyl-CoA and is the direct precursor to adipyl-CoA. The conversion of this compound to adipyl-CoA is catalyzed by the enzyme This compound reductase . This specific enzymatic step has been identified as a rate-limiting step in the overall pathway, making the reductase a key target for protein engineering to improve adipic acid titers.

Experimental Protocols

General Chemo-Enzymatic Synthesis

A common strategy for synthesizing acyl-CoA thioesters involves the activation of the corresponding carboxylic acid followed by reaction with free coenzyme A.

Principle: The precursor, 2-pentenedioic acid (trans-3,4-dehydroadipic acid), must first be synthesized or procured. This dicarboxylic acid is then activated at one of its carboxyl groups and subsequently reacted with the thiol group of Coenzyme A to form the thioester bond.

General Protocol Outline (Ethylchloroformate Method):

-

Activation: The free carboxylic acid (e.g., 2-pentenedioic acid) is dissolved in an appropriate organic solvent like THF.

-

The solution is cooled (e.g., to 4°C), and a base such as triethylamine (B128534) is added, followed by the activating agent, ethylchloroformate. The mixture is stirred to form a mixed anhydride.

-

Thioesterification: A solution of Coenzyme A (lithium or sodium salt) in a suitable buffer (e.g., 0.5 M NaHCO₃) is added to the activated acid mixture.

-

The reaction is stirred at room temperature to allow the formation of the thioester bond.

-

Quenching and Lyophilization: The reaction is stopped, typically by flash-freezing in liquid nitrogen, and the product is lyophilized to dryness.

Note: This is a generalized procedure. Optimization of stoichiometry, reaction times, and temperature would be required for this compound.

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and analysis of acyl-CoA molecules.

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. Acyl-CoAs are separated on a C18 column using a gradient of an aqueous buffer and an organic solvent, typically acetonitrile. Detection is commonly performed by monitoring the absorbance of the adenine (B156593) ring of CoA at 260 nm.

General Protocol Outline:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: An aqueous buffer, such as potassium phosphate (B84403) (e.g., 75 mM, pH 4.9).

-

Mobile Phase B: Acetonitrile, sometimes containing an acid like glacial acetic acid to improve peak shape.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient profile would need to be optimized to resolve this compound from starting materials and byproducts.

-

Detection: UV absorbance at 260 nm.

-

Confirmation: The identity of the purified product should be confirmed by mass spectrometry (MS). Acyl-CoAs show a characteristic neutral loss of 507 Da in positive ion mode MS/MS, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.

This compound Reductase Activity Assay

The activity of this compound reductase, the enzyme that converts this compound to adipyl-CoA, can be assayed by monitoring the consumption of the reducing cofactor, NADPH.

Principle: The enzymatic reduction of the carbon-carbon double bond in this compound is dependent on NADPH. The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.

General Protocol Outline:

-

Reaction Mixture: A reaction buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH) is prepared containing the purified this compound reductase enzyme and a known concentration of NADPH.

-

Initiation: The reaction is initiated by the addition of the substrate, this compound.

-

Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, typically in a temperature-controlled cuvette or microplate reader.

-

Calculation: The enzyme activity is calculated from the linear rate of absorbance decrease using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

Conclusion

This compound is a pivotal metabolite in the bio-based production of adipic acid. While its fundamental chemical properties are well-documented, detailed experimental protocols for its de novo synthesis and analysis require adaptation from general methodologies for acyl-CoA esters. Further research focusing on the optimization of the this compound reductase enzyme holds significant promise for enhancing the efficiency of this important biosynthetic pathway.

References

The Natural Occurrence of 5-Carboxy-2-pentenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a pivotal intermediate in specialized metabolic pathways, primarily recognized for its role in the microbial biosynthesis of adipic acid, a commercially significant dicarboxylic acid. Its natural occurrence is transient and localized within specific metabolic contexts, making its detection and quantification challenging. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its biosynthetic pathways, and detailed methodologies for its study. This document is intended to serve as a resource for researchers in metabolic engineering, synthetic biology, and drug development.

Introduction

This compound is an acyl-CoA thioester that has garnered significant interest due to its position as a key intermediate in engineered and natural pathways for the production of valuable chemicals. While not a ubiquitous metabolite, its presence is crucial in the metabolic landscape of certain microorganisms, particularly in the context of dicarboxylic acid metabolism. Understanding its natural occurrence, the enzymes that synthesize and metabolize it, and the pathways it participates in is essential for harnessing these biological systems for industrial and pharmaceutical applications.

Natural Occurrence and Metabolic Roles

The primary known natural occurrence of this compound is within the microbial metabolism of dicarboxylic acids. It is a central intermediate in the reverse β-oxidation pathway for the biosynthesis of adipic acid. This pathway has been engineered in microorganisms like Escherichia coli and is inspired by the reversal of the fatty acid degradation spiral.

Furthermore, this compound is implicated as an intermediate in the catabolism of certain cyclic compounds , such as caprolactam, by soil bacteria like Pseudomonas jessenii. In these pathways, the ring structure is opened, and the resulting linear molecule is channeled into a β-oxidation-like pathway for degradation, where this compound can be formed.

It is also listed as a metabolite in Pseudomonas aeruginosa and is associated with pathways such as caprolactam degradation, microbial metabolism in diverse environments, and phenylalanine metabolism[1].

Quantitative Data

To date, there is a notable lack of published quantitative data on the specific intracellular or extracellular concentrations of this compound in any organism. This is likely due to its transient nature as a metabolic intermediate, existing at low steady-state concentrations within the cell. While studies have reported the titers of the end-product, adipic acid, the direct measurement of this specific CoA ester remains an area for future research.

Biosynthetic and Catabolic Pathways

This compound is positioned at the crossroads of anabolic and catabolic pathways involving C6 dicarboxylic acids.

Adipic Acid Biosynthesis (Reverse β-Oxidation Pathway)

In the engineered biosynthesis of adipic acid, this compound is formed from 3-hydroxyadipyl-CoA and is subsequently reduced to adipyl-CoA. The key enzyme in this step is This compound reductase .

References

An In-depth Technical Guide on the Biosynthesis of 5-Carboxy-2-pentenoyl-CoA from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a key intermediate in the metabolic pathways of the essential amino acids L-lysine and L-tryptophan. Its biosynthesis is intricately linked to cellular energy production and the catabolism of these amino acids. This technical guide provides a comprehensive overview of the enzymatic reactions and pathways leading to the formation of this compound, with a focus on the core biochemical transformations. This document details the precursor amino acids, the enzymatic cascade, and the associated quantitative data. Furthermore, it includes detailed experimental protocols for the key enzymes involved and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of these complex biological processes.

Introduction

The catabolism of amino acids is a fundamental process in cellular metabolism, providing precursors for gluconeogenesis, ketogenesis, and energy production. The degradation of L-lysine and L-tryptophan, in particular, converges on a common pathway that leads to the formation of glutaryl-CoA. This intermediate is further metabolized in a crucial step catalyzed by glutaryl-CoA dehydrogenase, which involves the formation of this compound. Understanding the biosynthesis of this intermediate is critical for elucidating the pathophysiology of metabolic disorders such as Glutaric Aciduria Type 1, and for the development of novel therapeutic interventions. This guide serves as a technical resource for researchers and professionals in the field, offering a detailed examination of the biosynthetic route from precursor amino acids to this compound.

The Biosynthetic Pathway from Amino Acids

The formation of this compound from L-lysine and L-tryptophan is a multi-step enzymatic process that primarily occurs within the mitochondrial matrix. The pathways for both amino acids converge at the intermediate glutaryl-CoA.

L-Lysine Degradation (Saccharopine Pathway)

The principal route for L-lysine catabolism in mammals is the saccharopine pathway. This pathway converts L-lysine into glutaryl-CoA through a series of enzymatic reactions.

-

Step 1 & 2: Formation of α-Aminoadipic Semialdehyde. L-lysine is first condensed with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.

-

Step 3: Oxidation to α-Aminoadipate. α-Aminoadipic semialdehyde is then oxidized to α-aminoadipate by α-aminoadipic semialdehyde dehydrogenase.

-

Step 4: Transamination to α-Ketoadipate. α-Aminoadipate undergoes transamination, catalyzed by an aminotransferase, to yield α-ketoadipate.

-

Step 5: Oxidative Decarboxylation to Glutaryl-CoA. Finally, α-ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the α-ketoadipate dehydrogenase complex.

L-Tryptophan Degradation (Kynurenine Pathway)

The degradation of L-tryptophan proceeds via the kynurenine (B1673888) pathway, which also culminates in the production of glutaryl-CoA.

-

Initial Steps to 3-hydroxyanthranilate. L-tryptophan is converted through a series of enzymatic steps, including the action of tryptophan 2,3-dioxygenase and kynureninase, to 3-hydroxyanthranilate.

-

Formation of 2-amino-3-carboxymuconate semialdehyde. 3-hydroxyanthranilate is then cleaved by 3-hydroxyanthranilate 3,4-dioxygenase to form 2-amino-3-carboxymuconate semialdehyde.

-

Conversion to α-ketoadipate. This intermediate is further processed through several enzymatic reactions to yield α-ketoadipate.

-

Formation of Glutaryl-CoA. Similar to the lysine (B10760008) pathway, α-ketoadipate is oxidatively decarboxylated to glutaryl-CoA.

Formation of this compound from Glutaryl-CoA

Glutaryl-CoA is the central precursor for the synthesis of this compound. This conversion is catalyzed by the mitochondrial flavoenzyme glutaryl-CoA dehydrogenase (GCDH) .

The reaction proceeds via an oxidative decarboxylation mechanism. GCDH catalyzes the dehydrogenation of glutaryl-CoA to form an enzyme-bound intermediate, glutaconyl-CoA . This intermediate is then decarboxylated to yield crotonyl-CoA. While crotonyl-CoA is the final product released from the enzyme, this compound is understood to be a transient, enzyme-bound intermediate or a closely related isomer of glutaconyl-CoA. For the purpose of this guide, we will consider the formation of the C6 dicarboxylic acyl-CoA structure as the key biosynthetic step.

Quantitative Data

The following table summarizes the available kinetic data for the key enzyme, glutaryl-CoA dehydrogenase, involved in the biosynthesis of this compound.

| Enzyme | Substrate | Organism | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| Glutaryl-CoA Dehydrogenase | Glutaryl-CoA | Human | ~2-6 | ~25 | 7.0-8.0 | [1] |

| Glutaryl-CoA Dehydrogenase | Pentanoyl-CoA | Human | ~10 | ~10 | 7.0-8.0 | [1] |

| Glutaryl-CoA Dehydrogenase | Hexanoyl-CoA | Human | ~5 | ~5 | 7.0-8.0 | [1] |

Experimental Protocols

Assay for Glutaryl-CoA Dehydrogenase (GCDH) Activity

Two primary methods are commonly used to assay GCDH activity: the 14CO2 release assay and the detritiation assay.

4.1.1. 14CO2 Release Assay

This assay measures the decarboxylation activity of GCDH by quantifying the release of 14CO2 from [1,5-14C]glutaryl-CoA.

-

Principle: The enzymatic reaction liberates the C1 carboxyl group of glutaryl-CoA as CO2. By using a radiolabeled substrate, the amount of product can be determined by capturing and counting the released 14CO2.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer, pH 8.0

-

1 mM [1,5-14C]glutaryl-CoA (specific activity ~1-2 µCi/µmol)

-

2 mM Phenazine methosulfate (PMS) as an artificial electron acceptor

-

Cell or mitochondrial extract containing GCDH

-

-

Procedure:

-

Prepare the reaction mixture in a sealed vial containing a center well with a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide (B78521) or KOH).

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which also facilitates the release of dissolved CO2.

-

Allow the vial to stand for an additional period to ensure complete trapping of the 14CO2.

-

Remove the filter paper from the center well and place it in a scintillation vial with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the substrate and the amount of 14CO2 produced per unit time.

-

4.1.2. Detritiation Assay

This assay measures the initial dehydrogenation step of the GCDH reaction by quantifying the release of tritium (B154650) from [2,3,4-3H]glutaryl-CoA into the aqueous solvent.

-

Principle: The abstraction of a proton from the substrate by the enzyme results in the release of tritium into the reaction buffer. The tritiated water produced is separated from the unreacted substrate and quantified.

-

Reaction Mixture:

-

50 mM Potassium phosphate (B84403) buffer, pH 7.5

-

10 µM [2,3,4-3H]glutaryl-CoA (specific activity ~10-20 Ci/mol)

-

(Optional) Artificial electron acceptors like PMS or ferricenium hexafluorophosphate.

-

Cell or mitochondrial extract containing GCDH

-

-

Procedure:

-

Combine the reaction components and initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching agent (e.g., a slurry of activated charcoal or an ion-exchange resin) that binds the acyl-CoA substrate and products.

-

Centrifuge to pellet the quenching agent.

-

Transfer an aliquot of the supernatant, which contains the tritiated water, to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity.

-

Calculate the enzyme activity based on the amount of tritium released per unit time.

-

Analytical Detection of Acyl-CoA Intermediates

The detection and quantification of this compound and other acyl-CoA intermediates are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Quench metabolic activity rapidly, often using cold methanol (B129727) or other organic solvents.

-

Extract the acyl-CoA esters from the biological matrix (cells, tissues, or mitochondria) using a suitable solvent system (e.g., acetonitrile/water or methanol/water).

-

Centrifuge to remove precipitated proteins and cellular debris.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a buffer compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the acyl-CoA species using reversed-phase liquid chromatography. A C18 column is commonly employed with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or tributylamine) to improve retention and peak shape.

-

Mass Spectrometry: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Detection Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA of interest. For acyl-CoAs, a common fragmentation is the neutral loss of the 5'-ADP moiety (507 Da).

-

Quantification: Use stable isotope-labeled internal standards for each class of acyl-CoA to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Visualizations

Biosynthetic Pathways

Caption: Overview of the biosynthetic pathways of this compound from L-lysine and L-tryptophan.

Experimental Workflow for GCDH Activity Assay

Caption: General experimental workflow for the determination of Glutaryl-CoA Dehydrogenase (GCDH) activity.

Conclusion

The biosynthesis of this compound is a critical juncture in the catabolism of L-lysine and L-tryptophan. This technical guide has provided a detailed overview of the enzymatic pathways, from the initial degradation of the precursor amino acids to the final formation of this key intermediate via the action of glutaryl-CoA dehydrogenase. The compilation of quantitative data, detailed experimental protocols, and clear visual diagrams serves to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate this pathway. A thorough understanding of these metabolic processes is essential for advancing our knowledge of related metabolic diseases and for the development of targeted therapeutic strategies.

References

5-Carboxy-2-pentenoyl-CoA: An In-Depth Technical Guide to a Novel Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA, also known as (E)-3,4-dehydroadipoyl-CoA or 2,3-didehydroadipyl-CoA, is a fascinating metabolic intermediate that has recently garnered significant attention. Initially identified as a key component in engineered biosynthetic pathways for the production of adipic acid, further research has revealed its natural occurrence in bacterial catabolism of aromatic compounds. This guide provides a comprehensive overview of this compound, consolidating current knowledge on its metabolic roles, the enzymes that interact with it, and detailed experimental protocols for its study. Quantitative data are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this novel intermediate.

Introduction

This compound is a dicarboxylic acid derivative of coenzyme A. Its significance stems from its position as a crucial intermediate in two distinct metabolic contexts: a synthetic, anabolic pathway for producing valuable chemicals and a natural, catabolic pathway for degrading environmental compounds. Understanding the biochemistry of this intermediate is pivotal for advancements in metabolic engineering and for elucidating microbial degradation processes.

Metabolic Pathways Involving this compound

Reverse Adipate Degradation Pathway (Anabolic)

In the pursuit of sustainable chemical production, a five-step reverse adipate-degradation pathway (RADP) has been engineered in microorganisms like Escherichia coli by leveraging enzymes from bacteria such as Thermobifida fusca.[1][2][3][4] This pathway synthesizes adipic acid, a precursor to nylon, from central metabolites. This compound is a key intermediate in this synthetic route. The final steps of this pathway are catalyzed by this compound reductase, which reduces the double bond to form adipyl-CoA.[1][3][4]

Phenylacetate (B1230308) Catabolic Pathway (Catabolic)

This compound (under the synonym 2,3-dehydroadipyl-CoA) is a naturally occurring intermediate in the aerobic degradation of phenylacetate in various bacteria, including E. coli.[2][5][6][7] This pathway is crucial for the microbial breakdown of aromatic compounds in the environment. In this context, 2,3-dehydroadipyl-CoA is hydrated to form 3-hydroxyadipyl-CoA by the enzyme 2,3-dehydroadipyl-CoA hydratase (PaaF).[5][8] This is the reverse of the step seen in the anabolic RADP.

Quantitative Data

Currently, there is a lack of direct measurements of the intracellular concentrations of this compound. Research has primarily focused on the kinetics of related enzymes or the titers of the final product, adipic acid. The data available for the key enzyme in the anabolic pathway, this compound reductase (Tfu_1647), from Thermobifida fusca is presented below.

| Enzyme Mutant | Km (μM) | Adipic Acid Titer (g/L) | Theoretical Yield (%) |

| Wild-Type (Tfu_1647) | Not Reported | 0.3 | 11.1 |

| E334D | Significantly Reduced | 0.23 | 5.8 |

| E334F | Significantly Reduced | Not Reported | Not Reported |

| E334R | Significantly Reduced | Not Reported | Not Reported |

Table 1: Kinetic and production data for wild-type and mutant this compound reductase from T. fusca expressed in E. coli.[3][4] Km values for the mutants were reported as significantly reduced compared to the control, but specific values were not provided in the text.

Experimental Protocols

Enzymatic Synthesis of this compound

A precise protocol for the enzymatic synthesis of this compound has not been published. However, it can be generated in situ by utilizing the upstream enzyme from the Reverse Adipate Degradation Pathway, 3-hydroxyadipyl-CoA dehydratase (encoded by Tfu_0067).

Principle: The dehydratase will convert 3-hydroxyadipyl-CoA to this compound. The precursor, 3-hydroxyadipyl-CoA, can be synthesized or generated from earlier pathway steps.

Materials:

-

Purified 3-hydroxyadipyl-CoA dehydratase (Tfu_0067)

-

3-hydroxyadipyl-CoA (substrate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

-

Set up a reaction mixture containing the reaction buffer and 3-hydroxyadipyl-CoA at a desired concentration (e.g., 1 mM).

-

Initiate the reaction by adding the purified 3-hydroxyadipyl-CoA dehydratase.

-

Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the reaction progress by taking time-point samples and quenching the reaction.

-

Analyze the formation of this compound using LC-MS/MS.

Quantification by LC-MS/MS

A specific, validated method for this compound is not available in the literature. The following is a general protocol for short-chain acyl-CoA analysis that can be adapted.[9][10]

Principle: Liquid chromatography separates the analyte from other cellular components, and tandem mass spectrometry provides sensitive and specific detection based on the mass-to-charge ratio of the parent ion and its fragments.

Sample Preparation:

-

Quench metabolism and extract metabolites from cell pellets using a cold solvent mixture (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid).[9][11]

-

Centrifuge to pellet protein and debris.

-

The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

LC-MS/MS Parameters (Hypothetical):

-

Column: A reverse-phase C18 column suitable for polar molecules.

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The specific parent and fragment ions for this compound would need to be determined empirically. Based on its structure, a likely parent ion [M+H]⁺ would be monitored, with characteristic fragments corresponding to the CoA moiety.

This compound Reductase (Tfu_1647) Assay

This protocol is based on typical assays for NADPH-dependent reductases.

Principle: The activity of the reductase is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[11][12][13][14]

Materials:

-

Purified this compound reductase (Tfu_1647)

-

This compound (substrate, synthesized as in 4.1)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in the plate/cuvette containing Assay Buffer, a fixed concentration of NADPH (e.g., 200 µM), and the enzyme.

-

Initiate the reaction by adding the substrate, this compound.

-

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

-

Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Experimental and Logical Workflows

Workflow for Characterizing the Role of this compound

A logical workflow for investigating this novel intermediate involves several interconnected stages, from initial identification to functional characterization.

Conclusion

This compound stands as a metabolite of dual significance, bridging the gap between synthetic biology and natural microbial metabolism. While its role in the engineered production of adipic acid is well-established as a rate-limiting step, its function in the widespread bacterial degradation of phenylacetate highlights its environmental relevance. Future research should focus on obtaining precise quantitative data on its cellular concentrations, which will be critical for optimizing engineered pathways and for fully understanding the flux through natural catabolic routes. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers to further explore and harness the potential of this novel metabolic intermediate.

References

- 1. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]

- 2. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 3. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Catabolism of phenylacetic acid in Escherichia coli. Characterization of a new aerobic hybrid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 10. researchgate.net [researchgate.net]

- 11. NADP/NADPH Assay Kit-WST N510 manual | DOJINDO [dojindo.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. promega.com [promega.com]

- 14. NADP/NADPH-Glo™ Assay Protocol [promega.jp]

An In-depth Technical Guide to the Theoretical Pathways Involving 5-Carboxy-2-pentenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-2-pentenoyl-CoA is a key intermediate in engineered metabolic pathways, most notably in the biosynthesis of adipic acid, a valuable platform chemical. This technical guide provides a comprehensive overview of the theoretical pathways involving this molecule, with a focus on the enzymatic conversion and its optimization for enhanced bioproduction. This document details the core metabolic pathway, the kinetics of the rate-limiting enzyme and its mutants, and the experimental protocols for pathway analysis and engineering.

Core Metabolic Pathway: The Reverse Adipate (B1204190) Degradation Pathway (RADP)

The primary pathway involving this compound is the reverse adipate degradation pathway (RADP), a synthetic route engineered in microorganisms like Escherichia coli for the production of adipic acid from central metabolites. This pathway is inspired by the native adipate degradation pathway found in organisms such as Thermobifida fusca. The RADP effectively reverses the beta-oxidation of dicarboxylic acids.

The pathway commences with the condensation of acetyl-CoA and succinyl-CoA and proceeds through a series of reduction, dehydration, and hydrogenation steps to yield adipyl-CoA, which is then hydrolyzed to adipic acid. This compound is a critical intermediate in this sequence.

The enzymatic steps of the RADP originating from Thermobifida fusca are as follows:

-

β-ketothiolase (Tfu_0875): Catalyzes the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

-

3-hydroxyacyl-CoA dehydrogenase (Tfu_2399): Reduces 3-oxoadipyl-CoA to 3-hydroxyadipyl-CoA.

-

3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067): Dehydrates 3-hydroxyadipyl-CoA to this compound.

-

This compound reductase (Tfu_1647): Reduces this compound to adipyl-CoA. This step is identified as the rate-limiting step in the pathway.[1]

-

Adipyl-CoA synthetase (Tfu_2576 and Tfu_2577): While originally annotated as a synthetase, in the context of the production pathway, a thioesterase is required to hydrolyze adipyl-CoA to adipic acid.

Below is a graphical representation of the Reverse Adipate Degradation Pathway.

Enzyme Kinetics and Engineering of this compound Reductase (Tfu_1647)

As the rate-limiting enzyme, this compound reductase (Tfu_1647) has been a primary target for protein engineering to improve the overall efficiency of the RADP. Studies have focused on site-directed mutagenesis to enhance its catalytic activity.

Key Active Site Residues and Mutagenesis

Homology modeling of Tfu_1647 has identified Lys295 and Glu334 as key active site residues.[1] Site-directed mutagenesis studies have shown that specific mutations at the Glu334 position can significantly enhance enzyme activity. The mutants E334D, E334F, and E334R have demonstrated much higher enzymatic activity compared to the wild-type enzyme.[1]

Quantitative Data: Enzyme Kinetics and Adipic Acid Production

The mutations at the Glu334 residue not only increased the enzymatic activity but also led to a significant reduction in the Michaelis constant (Km), indicating a higher affinity for the substrate, this compound.[1] The strain expressing the E334D mutant exhibited the highest adipic acid titer.[1]

| Enzyme Variant | Adipic Acid Titer (g/L) | Theoretical Yield (%) |

| Wild-Type Tfu_1647 | Not explicitly reported, but lower than mutants | Not explicitly reported |

| E334D Mutant | 0.23 | 5.8 |

Note: Specific Km and Vmax values for the wild-type and mutant enzymes are not publicly available in a structured format in the reviewed literature but are reported to be significantly improved in the mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its associated pathways.

Site-Directed Mutagenesis of this compound Reductase (Tfu_1647)

This protocol is based on standard PCR-based site-directed mutagenesis techniques.

Objective: To introduce point mutations at specific codons in the Tfu_1647 gene.

Materials:

-

Plasmid DNA containing the wild-type Tfu_1647 gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar (B569324) plates with appropriate antibiotic for selection

Procedure:

-

Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform thermal cycling, typically for 18-25 cycles. The elongation time should be sufficient to amplify the entire plasmid.

-

-

DpnI Digestion:

-

Add DpnI enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

-

-

Verification:

-

Select colonies and isolate plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Enzymatic Assay of this compound Reductase

This spectrophotometric assay measures the activity of this compound reductase by monitoring the consumption of NADPH.

Objective: To determine the kinetic parameters (Km and Vmax) of wild-type and mutant this compound reductase.

Materials:

-

Purified wild-type or mutant this compound reductase

-

This compound (substrate)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and a fixed concentration of NADPH (e.g., 0.2 mM).

-

Enzyme Addition: Add a known amount of the purified enzyme to the reaction mixture.

-

Substrate Addition and Measurement:

-

Initiate the reaction by adding varying concentrations of the substrate, this compound.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Quantification of Adipic Acid from Fermentation Broth by HPLC

This protocol describes a method for the quantification of adipic acid in the supernatant of bacterial cultures.

Objective: To measure the concentration of adipic acid produced by engineered E. coli strains.

Materials:

-

Fermentation broth samples

-

Adipic acid standard solutions of known concentrations

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5, with 10% acetonitrile)

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Set the column temperature (e.g., 30°C) and the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength of 210 nm.

-

Inject a known volume of the prepared sample onto the HPLC column.

-

-

Quantification:

-

Run a series of adipic acid standard solutions to generate a calibration curve of peak area versus concentration.

-

Identify the adipic acid peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the concentration of adipic acid in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

The study of theoretical pathways involving this compound has significant implications for the biotechnological production of valuable chemicals. The reverse adipate degradation pathway serves as a prime example of how metabolic engineering can be employed to create novel biosynthetic routes. The identification and subsequent engineering of the rate-limiting enzyme, this compound reductase, underscore the importance of targeted protein engineering in optimizing metabolic flux. Future research in this area will likely focus on the discovery and characterization of novel enzymes with improved catalytic efficiencies, the fine-tuning of gene expression to balance the pathway, and the optimization of fermentation conditions to enhance product titers and yields. These advancements will be crucial for the development of sustainable and economically viable bioprocesses for the production of adipic acid and other dicarboxylic acids.

References

Enzymatic Synthesis of 5-Carboxy-2-pentenoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic formation of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in the biosynthetic pathway for adipic acid. The document details the core enzymatic reaction, the metabolic pathway context, and provides generalized experimental protocols for the synthesis and analysis of this compound. Quantitative data, where available for homologous enzymes, is presented to offer a comparative baseline for research and development. This guide is intended for professionals in biochemistry, metabolic engineering, and drug development seeking to understand and utilize this specific enzymatic transformation.

Introduction

This compound is a crucial intermediate in the reverse adipate (B1204190) degradation pathway, an engineered metabolic route for the biosynthesis of adipic acid, a valuable platform chemical. The formation of this α,β-unsaturated acyl-CoA is a critical step, catalyzed by a specific dehydrogenase. Understanding the kinetics and mechanism of this enzymatic reaction is paramount for optimizing adipic acid production and for the potential development of novel therapeutics targeting related metabolic pathways.

The Core Enzymatic Reaction

The formation of this compound is catalyzed by the enzyme 3-hydroxyadipyl-CoA dehydrogenase . In the context of the adipic acid biosynthesis pathway engineered from Thermobifida fusca, this enzyme is encoded by the gene Tfu_0067 . The reaction involves the dehydration of 3-hydroxyadipyl-CoA to introduce a double bond between the alpha and beta carbons of the adipyl-CoA backbone.

Reaction:

3-hydroxyadipyl-CoA ⇌ this compound + H₂O

This reaction is a key step in the multi-enzyme cascade that converts central metabolites into adipic acid.

Metabolic Pathway Context

The enzymatic formation of this compound occurs within the reverse adipate degradation pathway . This pathway has been identified in organisms like Thermobifida fusca and has been heterologously expressed in Escherichia coli for the bio-production of adipic acid.[1][2] The pathway begins with the condensation of acetyl-CoA and succinyl-CoA and proceeds through a series of reduction and dehydration steps.

Below is a diagram illustrating the core steps of the reverse adipate degradation pathway leading to the formation of adipic acid.

Quantitative Data

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism | Reference |

| L-3-Hydroxyacyl-CoA Dehydrogenase | (Medium-chain 3-hydroxyacyl-CoAs) | ~Equal for medium and long chains | Highest for medium chains | Pig Heart | [3][4] |

| 17β-Hydroxysteroid dehydrogenase type 10 | Acetoacetyl-CoA | 134 ± 14 | - | Human | [5] |

| Acyl-CoA Carboxylase | Acetyl-CoA | - | - | Thermobifida fusca | [6] |

Note: The provided data is for homologous enzymes and may not be directly representative of the kinetics of 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067). Experimental determination of the kinetic parameters for the specific enzyme and substrate is highly recommended.

Experimental Protocols

General Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is a generalized method for assaying the activity of 3-hydroxyacyl-CoA dehydrogenases and can be adapted for 3-hydroxyadipyl-CoA dehydrogenase. The assay monitors the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

-

NAD⁺ solution (10 mM)

-

3-hydroxyadipyl-CoA (substrate, concentration to be varied)

-

Purified 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Potassium phosphate buffer

-

NAD⁺ solution to a final concentration of 1 mM

-

Substrate (3-hydroxyadipyl-CoA) at the desired concentration

-

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the purified enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Workflow Diagram:

Protocol for Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis and purification of this compound.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.3)

-

3-hydroxyadipyl-CoA (substrate)

-

NAD⁺

-

Purified 3-hydroxyadipyl-CoA dehydrogenase (Tfu_0067)

-

Quenching solution (e.g., 10% perchloric acid)

-

HPLC system with a C18 column for purification and analysis

Procedure:

-

Set up a reaction vessel with potassium phosphate buffer, 3-hydroxyadipyl-CoA, and a catalytic amount of NAD⁺.

-

Add the purified 3-hydroxyadipyl-CoA dehydrogenase to initiate the reaction.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a predetermined time.

-

Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

-

Once the reaction reaches completion (or the desired conversion), quench the reaction by adding an acid solution.

-

Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

-

Purify the supernatant containing this compound using preparative HPLC.

-

Lyophilize the collected fractions to obtain the purified product.

-

Confirm the identity and purity of the product using mass spectrometry and NMR.

Conclusion

The enzymatic formation of this compound by 3-hydroxyadipyl-CoA dehydrogenase is a pivotal step in the bio-based production of adipic acid. While specific kinetic data for the Thermobifida fusca enzyme remains to be fully elucidated, the provided metabolic context and generalized experimental protocols offer a solid foundation for further research. The methodologies outlined in this guide can be adapted to characterize the enzyme, optimize the reaction conditions, and produce this compound for various research and development applications. Further investigation into the substrate specificity and kinetic properties of 3-hydroxyadipyl-CoA dehydrogenase will be instrumental in advancing the efficiency of the reverse adipate degradation pathway and exploring its potential in other biotechnological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

An In-depth Technical Guide to 5-Carboxy-2-pentenoyl-CoA and its Synonyms

This guide provides a comprehensive overview of 5-Carboxy-2-pentenoyl-CoA, a key intermediate in various metabolic pathways. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, biochemical roles, relevant quantitative data, and detailed experimental protocols.